1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one
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Overview
Description
1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one is a member of the xanthone family, which is a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound has a dibenzo-γ-pyrone scaffold, which is characteristic of xanthones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of xanthones, including 1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one. One common method involves the condensation of a salicylic acid with a phenol derivative . Another approach uses an aryl aldehyde with a phenol derivative . Additionally, the reaction between a salicylaldehyde and 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes can also yield xanthones .
Industrial Production Methods: Industrial production methods for xanthones often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for the efficient production of xanthones on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of xanthones include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, xanthones are studied for their antioxidant, anti-inflammatory, and anticancer properties . The compound is also used in the industry for the development of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, thereby exerting its antioxidant effects . It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,3,8-Trihydroxy-4-methoxy-9H-xanthen-9-one include other xanthones such as 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone . These compounds share the same dibenzo-γ-pyrone scaffold but differ in the position and number of hydroxyl and methoxy groups .
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of hydroxyl groups at positions 1, 3, and 8, along with a methoxy group at position 4, provides unique properties that can be exploited for various applications .
Properties
CAS No. |
93930-00-8 |
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Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,3,8-trihydroxy-4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-8(17)5-7(16)11-12(18)10-6(15)3-2-4-9(10)20-14(11)13/h2-5,15-17H,1H3 |
InChI Key |
VFHZSXCOKBPSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1OC3=CC=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
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